Ethyl 2-((phenoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-((phenoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Ethyl 2-((phenoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs microwave-assisted synthesis due to its efficiency and high yield. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can rapidly produce 3-aminobenzo[b]thiophenes .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((phenoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Typically involves halogenation reactions using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Ethyl 2-((phenoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has a wide range of applications in scientific research :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent sensor for detecting metal ions like indium and lead.
Mechanism of Action
The mechanism of action of Ethyl 2-((phenoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways . For instance, it may act as a voltage-gated sodium channel blocker, similar to other thiophene derivatives like articaine . The compound’s effects are mediated through pathways involving electron transfer and charge transfer mechanisms .
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Raloxifene: A selective estrogen receptor modulator containing a benzothiophene core.
Uniqueness: Its combination of a phenoxycarbonyl group and a tetrahydrobenzo[b]thiophene core distinguishes it from other thiophene derivatives .
Properties
Molecular Formula |
C18H19NO4S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 2-(phenoxycarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO4S/c1-2-22-17(20)15-13-10-6-7-11-14(13)24-16(15)19-18(21)23-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,19,21) |
InChI Key |
KRISQZSSEQBSFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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